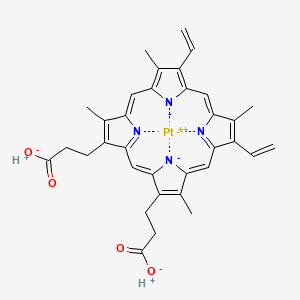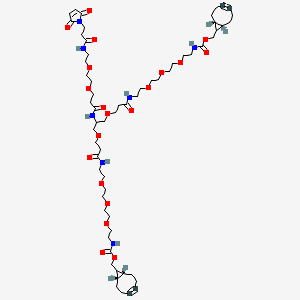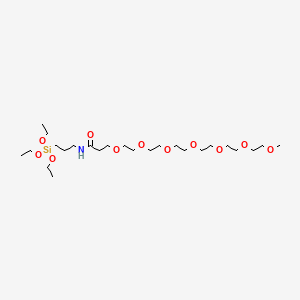![molecular formula C51H95NO6 B11931049 ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically require a controlled environment with specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the integrity of the product, which is crucial for its application in sensitive fields such as medicine and biotechnology .
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its ionizable properties.
Reduction: This reaction can modify the compound’s structure, impacting its effectiveness in delivery systems.
Substitution: This reaction involves replacing one functional group with another, which can be used to tailor the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered ionizable properties, while substitution reactions can produce tailored compounds for specific applications .
Aplicaciones Científicas De Investigación
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various synthetic processes to create tailored compounds.
Biology: Employed in the development of lipid nanoparticles for gene delivery systems.
Medicine: Utilized in the formulation of mRNA vaccines and other nucleic acid therapies.
Industry: Applied in the production of specialized materials with unique properties.
Mecanismo De Acción
The mechanism by which ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate exerts its effects involves its ability to change its charge state depending on the pH of its environment. This property allows it to interact with cell membranes and facilitate the delivery of therapeutic agents into cells. The molecular targets and pathways involved include the endosomal escape mechanism, where the compound helps release the therapeutic agents from endosomes into the cytoplasm .
Comparación Con Compuestos Similares
Similar Compounds
DLin-KC2-DMA: Another ionizable lipid used in lipid nanoparticle delivery systems.
DOTAP: A cationic lipid commonly used in gene delivery.
DC-Cholesterol: A cholesterol derivative used in lipid-based delivery systems.
Uniqueness
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate is unique due to its specific structure, which provides optimal ionizable properties for efficient delivery of therapeutic agents. Its ability to change charge state at different pH levels makes it particularly effective in facilitating endosomal escape and ensuring the delivery of nucleic acids into target cells .
Propiedades
Fórmula molecular |
C51H95NO6 |
|---|---|
Peso molecular |
818.3 g/mol |
Nombre IUPAC |
ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate |
InChI |
InChI=1S/C51H95NO6/c1-50(2,3)57-48(54)42-37-33-29-25-21-17-13-9-11-15-19-23-27-31-35-40-46(56-47(53)44-39-45-52(7)8)41-36-32-28-24-20-16-12-10-14-18-22-26-30-34-38-43-49(55)58-51(4,5)6/h9-10,13-14,46H,11-12,15-45H2,1-8H3/b13-9-,14-10- |
Clave InChI |
GQGOSMQKBKKQMG-FOIMCPNXSA-N |
SMILES isomérico |
CC(OC(=O)CCCCCCC/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)(C)C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC(=O)OC(C)(C)C)OC(=O)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)





![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)



![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)

![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)
